molecular formula C9H18ClN B3431538 Decahydroisoquinoline hydrochloride CAS No. 90949-02-3

Decahydroisoquinoline hydrochloride

Cat. No.: B3431538
CAS No.: 90949-02-3
M. Wt: 175.70 g/mol
InChI Key: YULZDKXLDMJNJV-UHFFFAOYSA-N
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Description

Decahydroisoquinoline hydrochloride is a nitrogen-containing heterocyclic compound with the chemical formula C₉H₁₈ClN. It is the hydrochloride salt form of decahydroisoquinoline, which is a saturated derivative of isoquinoline. This compound is known for its structural versatility and is used in various chemical and pharmaceutical applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Decahydroisoquinoline hydrochloride can be synthesized through the hydrogenation of isoquinoline or tetrahydroisoquinoline. The hydrogenation process typically involves the use of a catalyst such as platinum or palladium under high pressure and temperature conditions. The reaction can be represented as follows: [ \text{C}_9\text{H}_7\text{N} + 4\text{H}_2 \rightarrow \text{C}9\text{H}{17}\text{N} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-activity catalysts such as Rhodium-Silver on Alumina (Rh-Ag/Al₂O₃) and two-phase hydrogenation technology. This method enhances the selectivity and efficiency of the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

Decahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides.

    Reduction: It can be reduced to form tetrahydroisoquinoline.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Peracetic acid or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a platinum or palladium catalyst.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of decahydroisoquinoline.

    Reduction: Tetrahydroisoquinoline.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Decahydroisoquinoline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with opioid receptors.

    Medicine: Investigated for its potential use in pharmaceutical drugs, including antiviral and anticancer agents.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline.

    Isoquinoline: The parent compound from which decahydroisoquinoline is derived.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

Uniqueness

Decahydroisoquinoline hydrochloride is unique due to its fully saturated ring structure, which imparts different chemical and physical properties compared to its unsaturated counterparts. This saturation makes it more stable and less reactive under certain conditions, making it suitable for specific applications where stability is crucial.

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULZDKXLDMJNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCCC2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90949-02-3
Record name decahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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